molecular formula C17H14N2O2 B7519414 N-(3-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide

N-(3-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide

Cat. No. B7519414
M. Wt: 278.30 g/mol
InChI Key: MGRCCEIBYOIONL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide, also known as MIQ, is a synthetic compound that belongs to the class of isoquinolone derivatives. MIQ is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair, cell survival, and apoptosis. MIQ has been extensively studied for its potential applications in cancer therapy, neuroprotection, and inflammation.

Mechanism of Action

N-(3-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide exerts its pharmacological effects by inhibiting the activity of PARP, an enzyme that plays a critical role in DNA repair, cell survival, and apoptosis. PARP is activated in response to DNA damage and catalyzes the synthesis of poly(ADP-ribose) chains, which recruit DNA repair proteins to the site of damage. By inhibiting PARP activity, N-(3-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide prevents the repair of DNA damage, leading to the accumulation of DNA breaks and ultimately, cell death.
Biochemical and Physiological Effects
N-(3-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(3-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide has been found to enhance the cytotoxicity of chemotherapy and radiation therapy by inhibiting the repair of DNA damage. In neuronal cells, N-(3-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide has been shown to protect against oxidative stress and apoptosis induced by neurotoxic insults. Additionally, N-(3-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide has been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory disorders.

Advantages and Limitations for Lab Experiments

N-(3-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide has several advantages as a research tool, including its high potency, selectivity, and specificity for PARP inhibition. N-(3-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide is also relatively easy to synthesize and purify, making it readily available for use in laboratory experiments. However, N-(3-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide has some limitations, including its potential toxicity and lack of clinical data on its safety and efficacy.

Future Directions

There are several future directions for research on N-(3-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide, including its potential applications in cancer therapy, neuroprotection, and inflammation. Further studies are needed to determine the optimal dosage and treatment regimens for N-(3-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide in different disease models. Additionally, the safety and efficacy of N-(3-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide in humans need to be evaluated in clinical trials. Finally, the development of novel N-(3-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide derivatives with improved pharmacological properties may lead to the discovery of new therapeutic agents for the treatment of various diseases.

Synthesis Methods

The synthesis of N-(3-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide involves the reaction between 3-methylbenzoyl chloride and 3-aminophthalic acid in the presence of a base catalyst. The resulting product is then subjected to a series of purification steps, including recrystallization and column chromatography, to obtain pure N-(3-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide in high yield and purity.

Scientific Research Applications

N-(3-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide has been extensively studied for its potential applications in various fields of scientific research. In cancer therapy, N-(3-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide has been shown to enhance the efficacy of chemotherapy and radiation therapy by inhibiting the repair of DNA damage in cancer cells. N-(3-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide has also been investigated for its neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, N-(3-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide has been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory disorders such as rheumatoid arthritis.

properties

IUPAC Name

N-(3-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-11-5-4-7-13(9-11)18-17(21)15-10-12-6-2-3-8-14(12)16(20)19-15/h2-10H,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGRCCEIBYOIONL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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